molecular formula C17H23I2N3O8 B602080 Iopamidol Impurity K CAS No. 1788899-70-6

Iopamidol Impurity K

Cat. No.: B602080
CAS No.: 1788899-70-6
M. Wt: 651.20
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Chemical Reactions Analysis

Iopamidol Impurity K undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine monochloride, thionyl chloride, and (S)-2-acetoxypropanoyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Iopamidol Impurity K has several scientific research applications:

Biological Activity

Iopamidol Impurity K is a notable compound associated with the radiopaque contrast agent iopamidol, primarily used in medical imaging. Understanding its biological activity is essential for assessing its safety and efficacy in clinical applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, potential health effects, and relevant case studies.

Overview of this compound

Iopamidol (CAS No. 60166-93-0) is a non-ionic iodinated contrast agent used in various imaging procedures, such as CT scans. This compound (CAS No. 1788899-70-6) is one of its impurities, and while it shares some properties with iopamidol, its specific biological effects require further investigation.

PropertyValue
Molecular FormulaC17H23I2N3O8
Molecular Weight651.2 g/mol
CAS Number1788899-70-6
StructureStructure

This compound functions similarly to iopamidol by enhancing the visibility of tissues during radiological examinations due to its iodine content, which absorbs X-rays effectively. The primary mechanism involves:

  • Radiopacity : The iodine atoms in the compound absorb X-rays, allowing for clearer imaging of soft tissues.
  • Pharmacokinetics : After administration, it is predominantly eliminated through the kidneys, with approximately 90% excreted within 24 hours.

Mutagenicity and Toxicity

Research indicates that while iodinated contrast media (ICM), including iopamidol, are generally considered non-mutagenic, certain conditions can lead to the formation of toxic disinfection by-products (DBPs) when chlorinated . Specifically:

  • Chlorination Studies : In studies assessing chlorination of source water containing ICM, including iopamidol, new genotoxic compounds were identified. Notably, this compound was implicated in increasing levels of harmful DBPs such as iodoacetonitrile, which has shown cytotoxic effects on mammalian cells .
  • DNA Damage : Experimental evidence suggests that exposure to Iopamidol can induce DNA damage in cell lines (e.g., CHO cells), particularly under chlorination conditions .

Case Studies

  • Environmental Impact : A study conducted in Minnesota found that iopamidol was detected in a significant percentage of surface waters sampled. While iopamidol itself was not deemed toxic, it raised concerns regarding the formation of toxic DBPs upon chlorination .
  • Clinical Observations : Clinical data indicate that while short-term exposure during imaging procedures is generally safe, potential side effects include nausea and vomiting if high doses are administered or if there is an allergic reaction to iodine .

Research Findings

Recent studies have provided insights into the behavior and implications of this compound:

  • Chemical Reactions : this compound can undergo various chemical reactions such as oxidation and substitution reactions under specific conditions, which may affect its stability and biological interactions .
  • Quality Control : The pharmaceutical industry emphasizes strict quality control measures to minimize impurities like this compound in medical formulations to ensure patient safety during imaging procedures .

Properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWRVEFHNJBLCU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23I2N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788899-70-6
Record name N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788899706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1,N3-BIS(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4-DIIODOISOPHTHALAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN3UM7MZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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